Fmoc-alpha-methyl-L-Asp
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Overview
Description
Fmoc-alpha-methyl-L-Asp, also known as (9H-fluoren-9-yl)methoxycarbonyl-alpha-methyl-L-aspartic acid, is a derivative of aspartic acid. It is commonly used in peptide synthesis due to its stability and the ease with which the Fmoc group can be removed under basic conditions. The Fmoc group serves as a protecting group for the amino function, allowing for selective reactions at other sites on the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-alpha-methyl-L-Asp typically involves the protection of the amino group of alpha-methyl-L-aspartic acid with the Fmoc group. This can be achieved by reacting alpha-methyl-L-aspartic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group to form the Fmoc-protected derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The use of solid supports like 2-chlorotrityl chloride resin allows for efficient synthesis and easy purification of the product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-alpha-methyl-L-Asp undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine.
Coupling Reactions: The compound can participate in peptide bond formation through reactions
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-20(18(24)25,10-17(22)23)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUJSTWSXWCYQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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